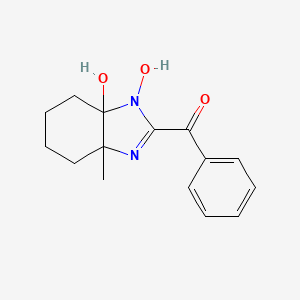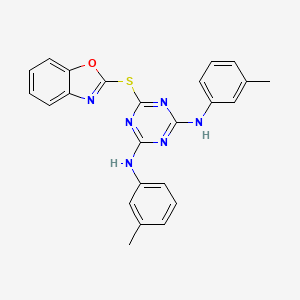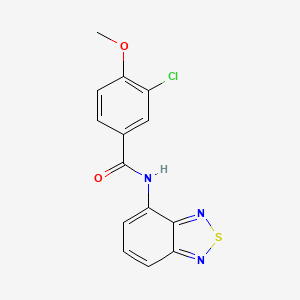
(3a-hydroxy-7a-methyl-3-oxido-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZOYL-3A-HYDROXY-7A-METHYL-3A,4,5,6,7,7A-HEXAHYDRO-1H-1,3-BENZODIAZOL-3-IUM-3-OLATE is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZOYL-3A-HYDROXY-7A-METHYL-3A,4,5,6,7,7A-HEXAHYDRO-1H-1,3-BENZODIAZOL-3-IUM-3-OLATE typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include benzoyl chloride, sodium hydroxide, and various solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-BENZOYL-3A-HYDROXY-7A-METHYL-3A,4,5,6,7,7A-HEXAHYDRO-1H-1,3-BENZODIAZOL-3-IUM-3-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The benzoyl and hydroxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .
Scientific Research Applications
2-BENZOYL-3A-HYDROXY-7A-METHYL-3A,4,5,6,7,7A-HEXAHYDRO-1H-1,3-BENZODIAZOL-3-IUM-3-OLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-BENZOYL-3A-HYDROXY-7A-METHYL-3A,4,5,6,7,7A-HEXAHYDRO-1H-1,3-BENZODIAZOL-3-IUM-3-OLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-one
- 3a,4,5,6,7,7a-hexahydro-1H-benzimidazole
- Methyl 3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole-5-carboxylate
Uniqueness
2-BENZOYL-3A-HYDROXY-7A-METHYL-3A,4,5,6,7,7A-HEXAHYDRO-1H-1,3-BENZODIAZOL-3-IUM-3-OLATE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
(1,7a-dihydroxy-3a-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C15H18N2O3/c1-14-9-5-6-10-15(14,19)17(20)13(16-14)12(18)11-7-3-2-4-8-11/h2-4,7-8,19-20H,5-6,9-10H2,1H3 |
InChI Key |
UGBKQMQOXLMJBF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1(N(C(=N2)C(=O)C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15037323.png)


![2-(4-Benzyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15037343.png)
![2-[benzyl(methyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15037346.png)

![(3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15037349.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B15037351.png)
![N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]benzamide](/img/structure/B15037356.png)
![[4-bromo-2-(morpholine-4-carbothioyl)phenyl] benzoate](/img/structure/B15037363.png)
![(3Z,5E)-3,5-bis[(4-methoxyphenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B15037365.png)
![3-(2-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15037367.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B15037368.png)
![N'-{(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B15037375.png)
